molecular formula C14H9BrCl2O B8726165 2-(4-Bromophenyl)-1-(2,4-dichlorophenyl)ethanone CAS No. 605670-75-5

2-(4-Bromophenyl)-1-(2,4-dichlorophenyl)ethanone

Cat. No. B8726165
CAS RN: 605670-75-5
M. Wt: 344.0 g/mol
InChI Key: UAKMYTXDYUZDNP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(2,4-dichlorophenyl)ethanone is a useful research compound. Its molecular formula is C14H9BrCl2O and its molecular weight is 344.0 g/mol. The purity is usually 95%.
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properties

CAS RN

605670-75-5

Molecular Formula

C14H9BrCl2O

Molecular Weight

344.0 g/mol

IUPAC Name

2-(4-bromophenyl)-1-(2,4-dichlorophenyl)ethanone

InChI

InChI=1S/C14H9BrCl2O/c15-10-3-1-9(2-4-10)7-14(18)12-6-5-11(16)8-13(12)17/h1-6,8H,7H2

InChI Key

UAKMYTXDYUZDNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

436 ml of a 2M solution of the sodium salt of hexamethyldisilazane in THF are cooled to −60° C. under a nitrogen atmosphere, 400 ml of THF are added, a solution of 75 g of 4-bromophenylacetic acid in 100 ml of THF is then added dropwise and the mixture is left stirring at −70° C. for 1 hour 30 minutes. 67.9 g of methyl 2,4-dichlorobenzoate are subsequently added dropwise, the mixture is left stirring for 30 minutes and then the temperature is allowed to rise to 5° C. The reaction mixture is poured onto an ice/1 liter of 2N HCl mixture and extracted with ether, the organic phase is washed with a saturated NaHCO3 solution and with water and dried over Na2SO4, the solvent is evaporated under vacuum to a volume of 200 ml, pentane is added and the crystalline product formed is filtered off. 80 g of the expected compound are obtained.
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Synthesis routes and methods II

Procedure details

Part B; 3-(4-Bromophenyl)-2-(2,4-dichlorophenyl)acrylic acid (26.55 gram, 71 mmol) is dissolved in anhydrous toluene (130 mL) and the resulting solution is cooled to 0° C. Triethylamine (7.40 gram, 73 mmol) and diphenylphosphoryl azide (19.8 gram, 72 mmol) are successively added and the resulting mixture Is stirred at 0° C. for 20 minutes and 150 minutes at room temperature. The reaction mixture is poured into water and extracted three times with diethyl ether. The collected organic layers are dried over MgSO4 and the diethyl ether Is removed in vacuo. The resulting toluene layer is slowly added to refluxing toluene (150 mL). t-Butanol is added after 90 minutes and heating at reflux temperature is continued for 1 hour, followed by slow addition of concentrated hydrochloric acid (5 mL). After stirring the resulting solution overnight at 90° C. it is allowed to attain room temperature, washed twice with water, dried over MgSO4, filtered and evaporated in vacuo to give a yellow oil. This oil is crystallised from n-hexane to give 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)ethanone (14.72 gram, 60% yield). Melting point: 69-70° C.
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Synthesis routes and methods III

Procedure details

436 ml of a 2M solution of the sodium salt of hexamethyldisilazane in THF is cooled to −60° C., in a nitrogen atmosphere, 400 ml of THF is added then, dropwise, a solution of 75 g of 4-bromophenylacetic acid in 100 ml of THF and it is stirred for 1 h 30 min at −70° C. Then 67.9 g of methyl-2,4-dichlorobenzoate is added dropwise, stirred for 30 minutes, then the temperature is allowed to rise to 5° C. The reaction mixture is poured onto a mixture of ice/1 liter of 2N HCl, extracted with ether, the organic phase is washed with a saturated NaHCO3 solution, then with water, dried over Na2SO4 and the solvent is evaporated under vacuum to a volume of 200 ml, pentane is added and the crystalline product that forms is dried. 80 g of the expected compound is obtained.
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